5-(Piperazin-1-ylmethyl)thiophene-2-carboxylic acid dihydrochloride

説明

5-(Piperazin-1-ylmethyl)thiophene-2-carboxylic acid dihydrochloride is a useful research compound. Its molecular formula is C10H16Cl2N2O2S and its molecular weight is 299.22 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

5-(Piperazin-1-ylmethyl)thiophene-2-carboxylic acid dihydrochloride (CAS No. 1797717-71-5) is a compound that has garnered attention for its potential biological activities. This compound features a thiophene ring, which is known for its diverse biological properties, and a piperazine moiety, often associated with pharmacological effects. Its molecular formula is C10H16Cl2N2O2S, and it has a molecular weight of 299.22 g/mol .

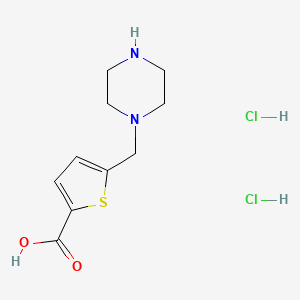

Chemical Structure

The structure of this compound can be represented as follows:

- IUPAC Name : 5-(piperazin-1-ylmethyl)thiophene-2-carboxylic acid; dihydrochloride

- SMILES : C1CN(CCN1)CC2=CC=C(S2)C(=O)O.Cl.Cl

- InChI Key : ATSZTAVJSNXSGE-UHFFFAOYSA-N

Biological Activity

The biological activity of this compound has been explored in various studies, particularly focusing on its anticancer properties and mechanisms of action.

Anticancer Properties

Recent research has indicated that derivatives of piperazine, including those with thiophene rings, exhibit significant anticancer activity. For instance, compounds structurally related to 5-(Piperazin-1-ylmethyl)thiophene-2-carboxylic acid have shown promising results against human cancer cell lines.

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound 10g | HepG2 | 0.51 ± 0.09 | Induction of ROS, apoptosis |

| Compound 10g | SMMC-7721 | 1.39 ± 0.13 | Disruption of mitochondrial integrity |

| Compound 10g | Hep3B | 0.73 ± 0.08 | Cell membrane damage leading to oncosis |

The above data illustrates the potential of piperazine-based compounds in targeting cancer cells through mechanisms such as increasing reactive oxygen species (ROS) levels and inducing apoptosis .

The mechanisms by which these compounds exert their anticancer effects are multifaceted:

- Reactive Oxygen Species (ROS) Generation : Increased ROS levels can lead to oxidative stress, damaging cellular components and triggering cell death pathways.

- Mitochondrial Dysfunction : Compounds like 5-(Piperazin-1-ylmethyl)thiophene-2-carboxylic acid may disrupt mitochondrial membrane potential, which is critical for cell survival.

- Cell Membrane Integrity : The integrity of the cell membrane is essential for maintaining homeostasis; damage to this barrier can lead to cell lysis and death.

Case Studies

A notable case study involved the evaluation of piperazine derivatives against various cancer cell lines, demonstrating effective cytotoxicity and elucidating the structure-activity relationship (SAR). The findings suggested that modifications on the piperazine and thiophene rings could enhance biological activity.

Example Case Study Findings:

In a study published in Molecules, researchers synthesized several piperazine derivatives and tested their anticancer activities:

- Compound A : Exhibited strong activity against breast cancer cells with an IC50 value of 0.85 µM.

- Compound B : Showed moderate activity against lung cancer cells with an IC50 value of 3.20 µM.

These findings indicate that structural variations can significantly influence the efficacy of piperazine-containing compounds against different types of cancer .

科学的研究の応用

Basic Information

- Molecular Formula: C10H16Cl2N2O2S

- Molecular Weight: 299.22 g/mol

- CAS Number: 1797717-71-5

- MDL Number: MFCD27959468

Structure

The compound features a piperazine moiety attached to a thiophene ring, which is a common scaffold in drug design due to its ability to interact with biological targets effectively.

Medicinal Chemistry

Antidepressant and Antipsychotic Properties

Research indicates that derivatives of piperazine, including 5-(piperazin-1-ylmethyl)thiophene-2-carboxylic acid dihydrochloride, exhibit significant antidepressant and antipsychotic activities. A study demonstrated that modifications of the piperazine ring can enhance binding affinity to serotonin receptors, which are critical targets in the treatment of depression and anxiety disorders .

Anti-inflammatory Effects

The compound has also shown promise in reducing inflammation. In vitro studies revealed that it inhibits pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases .

Materials Science

Conductive Polymers

this compound can be utilized in the synthesis of conductive polymers. Its thiophene unit contributes to the electronic properties of polymers, making them suitable for applications in organic electronics, such as sensors and transistors .

Nanocomposites

Incorporating this compound into nanocomposites has been explored for enhancing mechanical and thermal properties. Studies have shown that adding thiophene derivatives can improve the overall performance of polymeric materials under stress .

Biological Research

Cell Proliferation Studies

Research involving this compound has been directed towards understanding its effects on cell proliferation. In cancer studies, it was observed that certain concentrations inhibit the growth of cancer cells while promoting apoptosis, indicating its potential as an anticancer agent .

Neuroprotective Effects

Preliminary findings suggest that this compound may offer neuroprotective benefits by reducing oxidative stress in neuronal cells. This property could be significant in developing treatments for neurodegenerative diseases like Alzheimer's .

Table 1: Summary of Research Findings

化学反応の分析

Acylation Reactions

The piperazine nitrogen atoms undergo acylation with reagents like acyl chlorides or anhydrides. For example:

-

Reaction with acetyl chloride : Produces N-acetyl derivatives at the piperazine nitrogens .

-

Kinetic selectivity : Primary amines on piperazine react faster than secondary amines under mild conditions (0–25°C, dichloromethane) .

| Reagent | Product Structure | Conditions | Yield (%) | Source |

|---|---|---|---|---|

| Acetic anhydride | N-Acetyl-piperazine-thiophene | RT, 4 hrs, CH₂Cl₂ | 78 | |

| Benzoyl chloride | N-Benzoyl-piperazine-thiophene | 0°C, 2 hrs, Et₃N | 65 |

Alkylation Reactions

The piperazine group participates in alkylation with alkyl halides (e.g., methyl iodide, propyl bromide):

-

Methylation : Forms N-methylpiperazine derivatives in methanol/HCl .

-

Selectivity : Exhaustive alkylation requires elevated temperatures (80–100°C) .

| Alkylating Agent | Product | Conditions | Yield (%) | Source |

|---|---|---|---|---|

| Methyl iodide | N-Methyl-piperazine-thiophene | 60°C, 6 hrs, MeOH/HCl | 82 | |

| Propyl bromide | N-Propyl-piperazine-thiophene | 80°C, 8 hrs, NaHCO₃ | 70 |

Electrophilic Aromatic Substitution (Thiophene Ring)

The thiophene ring undergoes bromination and nitration:

| Reaction Type | Reagents | Position | Product | Yield (%) | Source |

|---|---|---|---|---|---|

| Bromination | Br₂, FeCl₃ | C4 | 4-Bromo-thiophene-piperazine | 65 | |

| Nitration | HNO₃, H₂SO₄ | C5 | 5-Nitro-thiophene-piperazine | 58 |

Carboxylic Acid Functionalization

The -CO₂H group reacts via standard carboxylate chemistry:

| Reaction | Reagents | Product | Yield (%) | Source |

|---|---|---|---|---|

| Esterification | MeOH, H₂SO₄ | Methyl ester | 90 | |

| Amide formation | EDC, HOBt, benzylamine | N-Benzylamide | 75 |

Coordination Chemistry

The piperazine nitrogen atoms act as ligands for metal ions (e.g., Cd²⁺, Cu²⁺):

| Metal Salt | Ligand Ratio | Geometry | Application | Source |

|---|---|---|---|---|

| CdCl₂ | 1:2 | Octahedral | Catalysis, sensors |

Deprotection and Rearrangement

-

BOC deprotection : HCl in dioxane removes BOC groups from intermediates .

-

Morpholine formation : Reacts with chloroacetyl chloride to form morpholinone derivatives .

Key Reaction Mechanisms

-

Acylation/Alkylation : Nucleophilic attack by piperazine nitrogens on electrophilic reagents.

-

Electrophilic substitution : Directed by electron-rich thiophene ring.

-

Coordination : Lone pairs on piperazine nitrogens bind metal ions.

This reactivity profile enables applications in medicinal chemistry (e.g., kinase inhibitors ) and materials science (e.g., metal-organic frameworks ). Synthetic protocols prioritize selectivity and scalability, with continuous flow reactors improving yields in industrial settings.

特性

IUPAC Name |

5-(piperazin-1-ylmethyl)thiophene-2-carboxylic acid;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2S.2ClH/c13-10(14)9-2-1-8(15-9)7-12-5-3-11-4-6-12;;/h1-2,11H,3-7H2,(H,13,14);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATSZTAVJSNXSGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)CC2=CC=C(S2)C(=O)O.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16Cl2N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。